1-Phenylcyclopropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclopropane-1-thiol is an organic compound characterized by a cyclopropane ring attached to a phenyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylcyclopropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of sodium hydrosulfide as a nucleophile in a substitution reaction with phenylcyclopropane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylcyclopropane-1-thiol undergoes various chemical reactions, including:
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Zinc, hydrochloric acid
Substitution: Sodium hydrosulfide, thiourea
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids
Reduction: Thiols
Substitution: Thiol derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclopropane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenylcyclopropane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function . Additionally, the phenyl group can participate in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenylcyclopropanecarboxylic acid
- 1-Phenylcyclopropane-1-ol
- 1-Phenylcyclopropane-1-amine
Uniqueness
1-Phenylcyclopropane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with metal ions and electrophilic centers, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H10S |
---|---|
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
1-phenylcyclopropane-1-thiol |
InChI |
InChI=1S/C9H10S/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI-Schlüssel |
WAULMGKVMPGFOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.